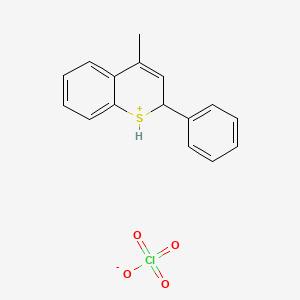![molecular formula C7H8Cl4 B14698492 1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane CAS No. 18214-92-1](/img/structure/B14698492.png)
1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane is a chlorinated bicyclic hydrocarbon with the molecular formula C7H8Cl4. This compound is characterized by its unique structure, which includes two five-membered rings and one six-membered ring. It is a derivative of bicyclo[2.2.1]heptane, where chlorine atoms are substituted at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane can be synthesized through various methods. One common approach involves the chlorination of bicyclo[2.2.1]heptane derivatives. The reaction typically requires the presence of chlorine gas and a catalyst, such as iron chloride, under controlled conditions . The reaction proceeds through a series of substitution reactions, resulting in the formation of the tetrachlorinated product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are carried out in specialized reactors designed to handle the reactive nature of chlorine gas. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex chlorinated compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chlorinated derivatives, while reduction reactions typically produce less chlorinated compounds .
Scientific Research Applications
1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
7,7-Dichlorobicyclo[2.2.1]heptane: A less chlorinated derivative with similar structural features.
2-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptane: Another chlorinated bicyclic compound with different substitution patterns.
Uniqueness
1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
18214-92-1 |
|---|---|
Molecular Formula |
C7H8Cl4 |
Molecular Weight |
233.9 g/mol |
IUPAC Name |
1,4,7,7-tetrachlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H8Cl4/c8-5-1-2-6(9,4-3-5)7(5,10)11/h1-4H2 |
InChI Key |
JDFMVJKUSUTYLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


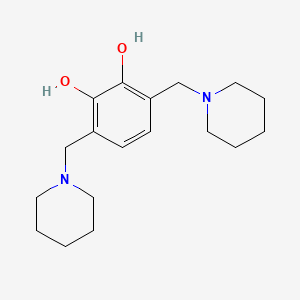
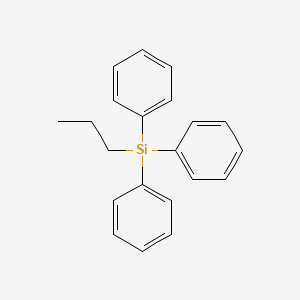
![Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro-](/img/structure/B14698420.png)
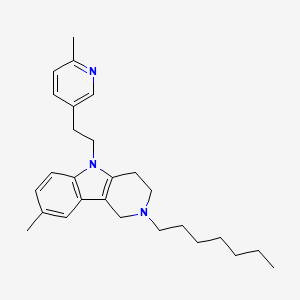
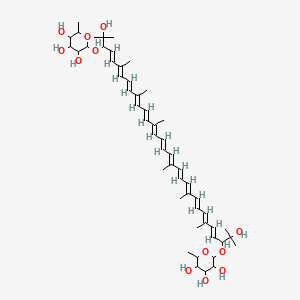

![2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one](/img/structure/B14698461.png)


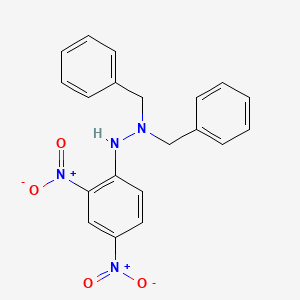
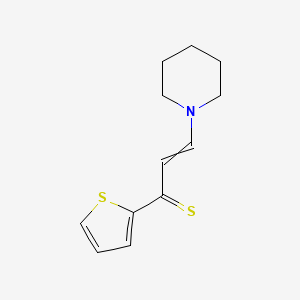
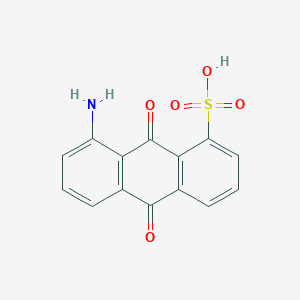
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)
